N'-(2-Methyl-3-phenylallylidene)pyrazine-2-carbohydrazide
Description
N'-(2-Methyl-3-phenylallylidene)pyrazine-2-carbohydrazide is a hydrazone derivative synthesized via the condensation of pyrazine-2-carbohydrazide with 2-methyl-3-phenylallylidene aldehyde. This compound belongs to the class of aroylhydrazones, which are characterized by their planar structures, intramolecular hydrogen bonding (IMHB), and diverse coordination chemistry with transition metals and lanthanides . Its structure features a pyrazine ring conjugated with a hydrazone linkage and a substituted allylidene moiety, enabling applications in coordination chemistry, catalysis, and materials science . Spectroscopic studies (FT-IR, NMR) confirm the presence of tautomeric forms and IMHB interactions, which influence its reactivity and stability .
Properties
CAS No. |
307328-03-6 |
|---|---|
Molecular Formula |
C15H14N4O |
Molecular Weight |
266.30 g/mol |
IUPAC Name |
N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]pyrazine-2-carboxamide |
InChI |
InChI=1S/C15H14N4O/c1-12(9-13-5-3-2-4-6-13)10-18-19-15(20)14-11-16-7-8-17-14/h2-11H,1H3,(H,19,20)/b12-9+,18-10+ |
InChI Key |
PSYVCDUKYHYIAD-QLEPDINUSA-N |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C=N/NC(=O)C2=NC=CN=C2 |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C=NNC(=O)C2=NC=CN=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-Methyl-3-phenylallylidene)pyrazine-2-carbohydrazide typically involves the condensation of pyrazine-2-carbohydrazide with 2-methyl-3-phenylacrolein. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for N’-(2-Methyl-3-phenylallylidene)pyrazine-2-carbohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N’-(2-Methyl-3-phenylallylidene)pyrazine-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted pyrazine derivatives.
Scientific Research Applications
N’-(2-Methyl-3-phenylallylidene)pyrazine-2-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential use as a therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N’-(2-Methyl-3-phenylallylidene)pyrazine-2-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cellular pathways involved in cancer cell proliferation .
Comparison with Similar Compounds
Structural and Geometric Features
A comparative analysis of N'-(2-Methyl-3-phenylallylidene)pyrazine-2-carbohydrazide with structurally related hydrazones reveals key differences in planarity and dihedral angles (Table 1):
Key Observations :
- The 3-bromo and hydroxy-substituted derivatives exhibit higher planarity due to stronger intramolecular hydrogen bonding (N–H···O and O–H···N) .
Spectroscopic and Electronic Properties
Vibrational spectroscopy and NMR studies highlight differences in IMHB strength and tautomerism (Table 2):
| Compound | IMHB Energy (kJ/mol) | Dominant Tautomer | Reference |
|---|---|---|---|
| This compound | ~25–30 (estimated) | Keto-enol | |
| N-(2-Methyl-3-phenylallylidene)nicotinohydrazide | 28.5 | Keto-enol | |
| H2opch | ~30–35 | Enol-imine |
Key Observations :
- Methoxy or hydroxy substituents (e.g., in H2opch) enhance IMHB strength, stabilizing the enol-imine tautomer .
- Allylidene derivatives exhibit moderate IMHB due to reduced electron-withdrawing effects compared to halogenated analogs .
Key Observations :
- Pyrazine-2-carbohydrazide derivatives with electron-withdrawing groups (e.g., Br) favor lanthanide coordination for luminescence .
- Bulky allylidene ligands enhance catalytic activity in Cu(II) complexes due to steric protection of active sites .
Key Observations :
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